molecular formula C26H22FN3O3S B2969877 methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 321998-48-5

methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2969877
CAS No.: 321998-48-5
M. Wt: 475.54
InChI Key: RVXFAMNAGNCNNT-LQKURTRISA-N
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Description

This compound is a pyrazole-based derivative featuring a 1-methyl-3-phenyl-1H-pyrazole core substituted at position 4 with a (3-fluorobenzyl)oxyimino group and at position 5 with a sulfanyl bridge linked to a methyl benzoate moiety. The structural complexity arises from the integration of multiple functional groups:

  • Pyrazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2.
  • Sulfanyl-benzoate ester: Enhances lipophilicity and may influence metabolic stability.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole oxime esters and sulfanyl-linked derivatives) suggest applications in medicinal chemistry, particularly as antimicrobial or agrochemical agents .

Properties

IUPAC Name

methyl 2-[4-[(E)-(3-fluorophenyl)methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-30-25(34-23-14-7-6-13-21(23)26(31)32-2)22(24(29-30)19-10-4-3-5-11-19)16-28-33-17-18-9-8-12-20(27)15-18/h3-16H,17H2,1-2H3/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFAMNAGNCNNT-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC(=CC=C3)F)SC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC(=CC=C3)F)SC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological screening, and specific activities, supported by relevant data and studies.

  • Molecular Formula : C26H22FN3O3S
  • Molar Mass : 475.53 g/mol
  • CAS Number : 321998-48-5

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors, including pyrazole derivatives and sulfanyl groups. The synthetic route typically includes:

  • Formation of the pyrazole core .
  • Introduction of the imino and sulfanyl functionalities .
  • Final methylation and esterification steps .

Biological Activity Overview

Research indicates that compounds with pyrazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related pyrazole compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory and Antioxidant Properties : Several studies have reported that pyrazole derivatives can act as anti-inflammatory agents by inhibiting key inflammatory mediators like TNF-α and IL-6 . Additionally, molecular docking studies suggest potential antioxidant capabilities .

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of pyrazole derivatives similar to this compound and evaluated their antimicrobial activity using the well diffusion method. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The study revealed that certain derivatives significantly reduced the levels of IL-6 and TNF-α in stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The 3-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 3-chlorophenyl in ), as fluorine often reduces oxidative degradation. Sulfanyl vs.

Synthetic Pathways :

  • Pyrazole-thiol intermediates are critical for sulfanyl-linked derivatives (e.g., coupling with methyl 2-mercaptobenzoate) .
  • Oxime formation typically involves hydroxylamine condensation with aldehydes or ketones, as seen in .

Crystallographic Analysis :

  • SHELX software (e.g., SHELXL ) and ORTEP for Windows were used to resolve crystal structures of analogs, confirming anisotropic displacement parameters and molecular geometry .

Research Findings and Implications

  • Antimicrobial Potential: Pyrazole oxime esters (e.g., ) exhibit antibacterial activity, suggesting the target compound’s 3-fluorobenzyl group could enhance potency against resistant strains.
  • Agrochemical Applications: Methyl benzoate derivatives (e.g., ) are common in herbicides; the sulfanyl bridge may offer novel modes of action.
  • Physicochemical Properties : The ester and fluorinated groups likely improve logP values, balancing solubility and bioavailability.

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